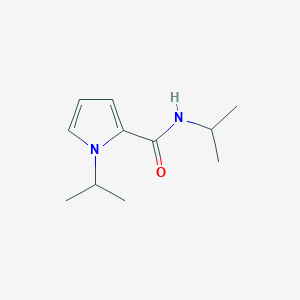
ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate
Descripción general
Descripción
Ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C12H16O4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate typically involves the esterification of 3-methoxyphenol with 2-bromo-2-methylpropanoic acid, followed by the reaction with ethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like tetrabutylammonium iodide. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenoxy)-2-methylpropanoate.
Reduction: Formation of 2-(3-methoxyphenoxy)-2-methylpropanol.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
- Ethyl 2-(2-methoxyphenoxy)-2-methylpropanoate
- Methyl 2-(3-methoxyphenoxy)-2-methylpropanoate
Uniqueness
This compound is unique due to the position of the methoxy group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
ethyl 2-(3-methoxyphenoxy)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-8-6-7-10(9-11)15-4/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIYTYGTTIYJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Piperazinecarboxylic acid, 4-[(4-methoxyphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B3748988.png)

![6-benzyl-3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3749009.png)



![1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-CYCLOPENTYL-1-ETHANONE](/img/structure/B3749029.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazine](/img/structure/B3749035.png)


![3,5-DIMETHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3749058.png)
![3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(3-ETHOXY-4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3749064.png)
![3,5-DIMETHYL 4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3749075.png)
